Dipotassium phenylene-1,4-bistrifluoroborate
Overview
Description
Synthesis Analysis
The synthesis of Dipotassium phenylene-1,4-bistrifluoroborate involves a combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure of this aromatic bis(trifluoroborate) dipotassium salt is elucidated by these methods .Molecular Structure Analysis
The molecular structure of Dipotassium phenylene-1,4-bistrifluoroborate is characterized by a 3D network undergoing spontaneous self-assembly . This is due to the massive participation of weak intra- and intermolecular interactions for which fluorine atoms play a leading role .Chemical Reactions Analysis
Organotrifluoroborate salts, including Dipotassium phenylene-1,4-bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They are used in many transition-metal-catalysed and also “metal-free” C–C bond-forming reactions .Physical And Chemical Properties Analysis
Dipotassium phenylene-1,4-bistrifluoroborate is known for its exceptional stability towards oxygen and common reagents . It also has higher nucleophilicity and excellent functional group tolerance .Scientific Research Applications
Electron-Transporting Polymers
Dipotassium aryl bis(trifluoroborate)s, including Dipotassium Phenylene-1,4-Bistrifluoroborate, have been used in the synthesis of high-performance electron-transporting polymers. These polymers, such as a polymer composed of all electron-accepting units derived from bis(trifluoroborate) of 2-alkylbenzotriazole, exhibit excellent electron-transport properties. This application is significant for the development of advanced semiconducting polymers (Lee et al., 2011).
Self-Assembling Systems
The aromatic bis(trifluoroborate) dipotassium salts, including Dipotassium Phenylene-1,4-Bistrifluoroborate, have been studied for their ability to undergo spontaneous self-assembly. This property is attributed to the massive participation of weak intra- and intermolecular interactions, where fluorine atoms play a leading role (Falcicchio et al., 2015).
Polymer Synthesis
Dipotassium Phenylene-1,4-Bistrifluoroborate has been used in the synthesis of various polymers, including polyamide, polyimides, and polyazomethine. These polymers are characterized by their amorphous nature, solubility in polar aprotic solvents, and high thermal stability (Spiliopoulos & Mikroyannidis, 1996).
Biosensors Development
In the development of biosensors, Dipotassium Phenylene-1,4-Bistrifluoroborate has been utilized in the synthesis of anionic water-soluble polyfluorenes. These materials exhibit bright blue photoluminescence and can be highly quenched by bioactive dyes, opening up opportunities for ultra-high efficiency and rapid response biosensors (Huang et al., 2005).
Antimicrobial Activity
A class of (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles) synthesized using compounds related to Dipotassium Phenylene-1,4-Bistrifluoroborate has shown pronounced antimicrobial activity, indicating its potential use in medical applications (Lavanya et al., 2014).
Safety And Hazards
Future Directions
The study of non-covalent interactions, particularly the contribution of organic fluorine in the formation of different supramolecular motifs, is an expanding area of research . This has gained much interest in crystal engineering for the systematic design of advanced functional materials and in asymmetric synthesis .
properties
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium phenylene-1,4-bistrifluoroborate | |
CAS RN |
1150655-08-5 | |
Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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